N-(3-imidazol-1-ylpropyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide
Description
The compound N-(3-imidazol-1-ylpropyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide is a structurally complex molecule featuring a fused heterocyclic core. Its architecture includes:
- A tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene system with a sulfur atom (10-thia) and a ketone group (2-oxo).
- A phenyl substituent at position 4.
- An acetamide linker connected to a 3-imidazol-1-ylpropyl side chain.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O2S/c29-18(23-7-4-9-26-10-8-22-14-26)11-16-13-31-21-25-19-17(20(30)27(16)21)12-24-28(19)15-5-2-1-3-6-15/h1-3,5-6,8,10,12,14,16H,4,7,9,11,13H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGQCUWEWOLPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NCCCN5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-imidazol-1-ylpropyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide is a novel compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on recent studies.
The compound has the following chemical characteristics:
- Molecular Formula : C21H21N7O2S
- Molecular Weight : 435.51 g/mol
- Purity : Typically 95%.
Biological Activity Overview
Research indicates that compounds containing imidazole and related structures exhibit a wide range of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Antitumor : Demonstrated potential in inhibiting cancer cell proliferation.
- Anti-inflammatory : Exhibits properties that may reduce inflammation.
These activities are largely attributed to the imidazole ring's ability to interact with biological targets due to its amphoteric nature, allowing it to participate in both acid-base reactions and coordinate with metal ions .
Antimicrobial Activity
The antimicrobial efficacy of N-(3-imidazol-1-ylpropyl)-2-(2-oxo-6-phenyl...) was evaluated through various assays:
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 |
| Escherichia coli | 18 | 12 |
| Bacillus subtilis | 16 | 20 |
These results suggest that the compound has significant antibacterial properties, comparable to established antibiotics .
Antitumor Activity
In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values for selected cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| A2780 (Ovarian) | 10 |
| MCF7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Case Studies and Research Findings
Several studies have highlighted the potential of imidazole derivatives in therapeutic applications:
- Antimicrobial Efficacy : Jain et al. synthesized various imidazole derivatives and tested their antimicrobial activity against common pathogens, demonstrating that structural modifications can enhance potency .
- Antitumor Activity : A study by Shutkov et al. explored organometallic complexes containing imidazole which showed promising results against tumor cells, indicating that the incorporation of metal ions could enhance biological activity .
Comparison with Similar Compounds
Table 1: Comparison of Structural Features
Key Observations:
Complexity of Core Structure: The target compound’s fused tricyclic system (10-thia-1,5,6,8-tetrazatricyclo) is more rigid and sterically constrained compared to monocyclic triazoles or tetrazoles in analogs . This rigidity may influence binding affinity and metabolic stability.
Sulfur/Nitrogen Content : The 10-thia and tetrazatricyclo motifs provide multiple hydrogen-bonding and polar interaction sites, similar to thiadiazole-containing pharmacopeial compounds .
Physicochemical and Pharmacological Predictions
Table 3: Predicted Properties vs. Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
